N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034443-60-0
VCID: VC6846187
InChI: InChI=1S/C17H17NO2/c19-16(13-6-2-1-3-7-13)18-12-17(20)10-14-8-4-5-9-15(14)11-17/h1-9,20H,10-12H2,(H,18,19)
SMILES: C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=CC=C3)O
Molecular Formula: C17H17NO2
Molecular Weight: 267.328

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

CAS No.: 2034443-60-0

Cat. No.: VC6846187

Molecular Formula: C17H17NO2

Molecular Weight: 267.328

* For research use only. Not for human or veterinary use.

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide - 2034443-60-0

Specification

CAS No. 2034443-60-0
Molecular Formula C17H17NO2
Molecular Weight 267.328
IUPAC Name N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Standard InChI InChI=1S/C17H17NO2/c19-16(13-6-2-1-3-7-13)18-12-17(20)10-14-8-4-5-9-15(14)11-17/h1-9,20H,10-12H2,(H,18,19)
Standard InChI Key APALEEWBNCYRNP-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=CC=C3)O

Introduction

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a hydroxy group attached to a dihydroindenyl moiety linked to a benzamide core. This compound is of interest in medicinal chemistry due to its potential biological activities and structural characteristics that could be exploited in drug development.

Synthesis Methods

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves reactions between substituted benzamides and appropriate indenyl derivatives. These reactions often require controlled conditions, such as specific solvents and temperatures, to optimize yields.

Synthesis StepDescription
1. Preparation of Indenyl DerivativeInvolves the synthesis or procurement of the 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety
2. Coupling ReactionInvolves the reaction of the indenyl derivative with a benzamide precursor, often using coupling agents like carbodiimides or amines
3. PurificationTypically involves chromatography or crystallization to isolate the pure product

Potential Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide may have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its structural features suggest it could interact with biological targets, although specific mechanisms of action would require further investigation through biological assays.

Potential ApplicationDescription
Drug DevelopmentCould be used as a scaffold for designing drugs targeting specific biological pathways
Biological StudiesMay serve as a tool compound to study protein-ligand interactions or cellular processes

Stability and Storage

The stability of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide under various conditions (e.g., light, heat) is crucial for its viability in pharmaceutical applications. Assessing its stability would involve studying its degradation pathways and optimizing storage conditions to maintain its integrity.

Stability FactorConsiderations
Light SensitivityMay require protection from UV light to prevent degradation
Temperature SensitivityStorage at controlled temperatures to minimize thermal degradation

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